molecular formula C₃₂H₄₄N₂O₆ B1145383 N-Carboxybenzyl Valbenazine CAS No. 1025504-76-0

N-Carboxybenzyl Valbenazine

Katalognummer: B1145383
CAS-Nummer: 1025504-76-0
Molekulargewicht: 552.7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Carboxybenzyl Valbenazine is a derivative of Valbenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. Valbenazine is primarily used in the treatment of tardive dyskinesia, a disorder characterized by involuntary, repetitive body movements. This compound is a modified form of Valbenazine, designed to enhance its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxybenzyl Valbenazine involves several steps, starting from the basic structure of Valbenazine. The process typically includes:

    Protection of Functional Groups: Protecting groups are added to sensitive functional groups to prevent unwanted reactions.

    Formation of the Core Structure: The core structure of Valbenazine is synthesized through a series of reactions, including condensation and cyclization.

    Introduction of the Carboxybenzyl Group: The carboxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the carboxybenzyl moiety.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include:

    Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each step.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

    Quality Control: Rigorous testing ensures the product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Carboxybenzyl Valbenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.

    Reduction: Reduction reactions can convert this compound to its reduced forms, potentially affecting its efficacy.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the compound’s structure, leading to derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halides and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered pharmacological profiles.

    Reduction: Reduced forms with potentially different therapeutic effects.

    Substitution: Substituted derivatives with modified activity and selectivity.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

N-Carboxybenzyl Valbenazine functions as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, it reduces the uptake of monoamines into synaptic vesicles, leading to decreased availability of neurotransmitters such as dopamine in the synaptic cleft. This mechanism is particularly beneficial in conditions characterized by excessive dopaminergic activity, such as tardive dyskinesia and other hyperkinetic movement disorders.

Therapeutic Applications

The primary applications of this compound include:

  • Tardive Dyskinesia : Approved for the treatment of tardive dyskinesia, clinical trials have demonstrated its efficacy in reducing involuntary movements associated with this condition. In long-term studies, patients showed significant improvements in Abnormal Involuntary Movement Scale (AIMS) scores, indicating sustained effectiveness over extended periods .
  • Tourette Syndrome : Emerging research suggests potential applications in treating Tourette syndrome. The compound's ability to modulate dopaminergic activity may alleviate the tic disorders associated with this condition .
  • Chorea Associated with Huntington's Disease : Preliminary studies indicate that this compound may also be effective in managing chorea associated with Huntington's disease, offering a new avenue for symptom relief in affected patients .

Clinical Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Report on Tardive Dyskinesia with Chorea-Ballism : A 64-year-old female patient with tardive dyskinesia and chorea-ballism experienced significant improvement after treatment with Valbenazine. This case underscores the drug's potential beyond traditional tardive dyskinesia symptoms, suggesting broader applications for hyperkinetic movement disorders .
  • Long-term Efficacy Study : A study involving over 300 patients treated with Valbenazine reported holistic improvements across various quality-of-life metrics. Patients demonstrated enhanced social functioning and emotional well-being alongside reductions in involuntary movements .

Comparative Efficacy Data

The following table summarizes findings from key clinical studies evaluating the efficacy of this compound in treating tardive dyskinesia:

Study ReferenceSample SizeTreatment DurationAIMS Score ImprovementAdverse Events
KINECT 3 23448 weeks-10.2 (40 mg), -11.0 (80 mg)Urinary tract infection (8.5%)
Japanese Study 2566 weeks-3.7 (80 mg), -2.3 (40 mg)Nasopharyngitis, somnolence
Long-term Study Varies>1 yearPersistent improvementGenerally well tolerated

Wirkmechanismus

N-Carboxybenzyl Valbenazine exerts its effects by inhibiting VMAT2, a transporter responsible for packaging neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, particularly dopamine, from presynaptic neurons. This reduction in dopamine release is thought to alleviate the symptoms of tardive dyskinesia and other movement disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Valbenazine: The parent compound, used to treat tardive dyskinesia.

    Tetrabenazine: Another VMAT2 inhibitor used for similar indications.

    Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness of N-Carboxybenzyl Valbenazine

This compound is unique due to its modified structure, which may enhance its pharmacological properties compared to its parent compound, Valbenazine

Eigenschaften

CAS-Nummer

1025504-76-0

Molekularformel

C₃₂H₄₄N₂O₆

Molekulargewicht

552.7

Synonyme

N-[(Phenylmethoxy)carbonyl]-L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.